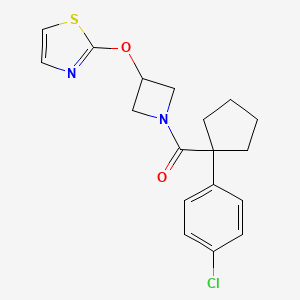
(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O2S and its molecular weight is 362.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a cyclopentyl group, and a chlorophenyl moiety, which are critical for its biological activity.
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. For instance, studies on related thiazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Thiazole derivatives | Moderate to strong | Salmonella typhi, Bacillus subtilis |
| Cyclopentyl derivatives | Variable | Various strains |
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the thiazole and azetidine rings, which have been associated with cytotoxic effects in various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in tumor cells by activating specific signaling pathways .
Enzyme Inhibition
Another notable activity is the inhibition of specific enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The thiazole moiety enhances binding affinity to target enzymes.
- Cell Membrane Disruption : The lipophilic nature of the cyclopentyl group allows for better membrane penetration, leading to increased efficacy against bacterial cells.
- Apoptotic Pathway Activation : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction.
Study 1: Antibacterial Efficacy
A study conducted on thiazole derivatives similar to this compound showed promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial action against multiple strains, suggesting that modifications to the thiazole structure could enhance potency .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that related compounds induced significant cytotoxicity in various cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-14-5-3-13(4-6-14)18(7-1-2-8-18)16(22)21-11-15(12-21)23-17-20-9-10-24-17/h3-6,9-10,15H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRWUCRXNOHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














